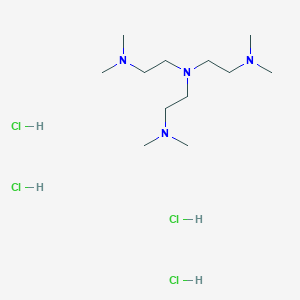
Me6TREN Tetrahydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Me6TREN Tetrahydrochloride typically involves the reaction of Tris[2-(dimethylamino)ethyl]amine with hydrochloric acid. The reaction is carried out under controlled conditions to ensure the formation of the tetrahydrochloride salt. The process involves the careful addition of hydrochloric acid to a solution of Tris[2-(dimethylamino)ethyl]amine, followed by crystallization to obtain the pure compound .
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach involves scaling up the laboratory synthesis process. This includes optimizing reaction conditions, such as temperature and concentration, to achieve higher yields and purity. The use of advanced purification techniques, such as recrystallization and chromatography, is also common in industrial settings .
Chemical Reactions Analysis
Types of Reactions
Me6TREN Tetrahydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: Reduction reactions can be performed to modify the chemical structure of this compound.
Substitution: The compound can participate in substitution reactions, where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Common reagents used in reactions involving this compound include oxidizing agents, reducing agents, and various nucleophiles for substitution reactions. The reaction conditions, such as temperature, solvent, and pH, are carefully controlled to achieve the desired outcomes .
Major Products Formed
The major products formed from reactions involving this compound depend on the specific type of reaction. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
Me6TREN Tetrahydrochloride has a wide range of scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry and catalysis.
Biology: The compound is employed in studies involving the mobilization of hematopoietic stem and progenitor cells.
Medicine: this compound has potential therapeutic applications in regenerative medicine and stem cell transplantation.
Industry: It is used in the development of new materials and chemical processes
Mechanism of Action
The mechanism of action of Me6TREN Tetrahydrochloride involves the activation of matrix metallopeptidase-9 (MMP-9) expression and the disruption of the stromal cell-derived factor-1α (SDF-1α)/C-X-C chemokine receptor type 4 (CXCR4) axis. This leads to the mobilization of hematopoietic stem and progenitor cells from the bone marrow into the blood circulation. The compound also targets β-catenin signaling to stimulate intestinal stem cell regeneration .
Comparison with Similar Compounds
Similar Compounds
Granulocyte Colony-Stimulating Factor (G-CSF): A cytokine used to mobilize hematopoietic stem cells.
AMD3100: A small molecule that disrupts the SDF-1α/CXCR4 axis to mobilize stem cells.
Uniqueness
Me6TREN Tetrahydrochloride is unique in its ability to efficiently mobilize hematopoietic stem and progenitor cells with greater efficacy than G-CSF or AMD3100. Its dual action on MMP-9 expression and β-catenin signaling pathways also sets it apart from other mobilizing agents .
Properties
Molecular Formula |
C12H34Cl4N4 |
|---|---|
Molecular Weight |
376.2 g/mol |
IUPAC Name |
N',N'-bis[2-(dimethylamino)ethyl]-N,N-dimethylethane-1,2-diamine;tetrahydrochloride |
InChI |
InChI=1S/C12H30N4.4ClH/c1-13(2)7-10-16(11-8-14(3)4)12-9-15(5)6;;;;/h7-12H2,1-6H3;4*1H |
InChI Key |
XWPUVAUNZAITDT-UHFFFAOYSA-N |
Canonical SMILES |
CN(C)CCN(CCN(C)C)CCN(C)C.Cl.Cl.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















